molecular formula C15H20ClN3O3S B2651192 N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866017-91-6

N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea

Cat. No.: B2651192
CAS No.: 866017-91-6
M. Wt: 357.85
InChI Key: OTFNRKWLWWMZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, a chlorophenylsulfonyl group, and a piperidinylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Formation of N-allyl-4-piperidinylamine: This step involves the reaction of allylamine with 4-piperidone under suitable conditions.

    Coupling Reaction: The final step involves the coupling of N-allyl-4-piperidinylamine with 4-chlorophenylsulfonyl chloride to form N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N’-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea
  • N-allyl-N’-{1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}urea
  • N-allyl-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea

Uniqueness

N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-2-9-17-15(20)18-13-7-10-19(11-8-13)23(21,22)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFNRKWLWWMZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.